Cas no 142404-83-9 (2-Acetylamino-3-bromo-5-methylpyridine)

2-Acetylamino-3-bromo-5-methylpyridine structure
142404-83-9 structure
Product Name:2-Acetylamino-3-bromo-5-methylpyridine
CAS No:142404-83-9
MF:C8H9BrN2O
MW:229.073860883713
CID:96617
PubChem ID:24883271
Update Time:2025-11-01

2-Acetylamino-3-bromo-5-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(3-bromo-5-methyl-2-pyridinyl)-
    • 2-ACETYLAMINO-3-BROMO-5-METHYLPYRIDINE
    • N-(3-bromo-5-methylpyridin-2-yl)acetamide
    • SCHEMBL7091347
    • CS-0091406
    • FT-0687926
    • AKOS025394366
    • DTXSID70569679
    • N-(3-Bromo-5-methyl-2-pyridinyl)acetylamide
    • 2-Acetylamino-3-bromo-5-methylpyridine, 97%
    • J-507705
    • AS-81288
    • 2-Acetylamino-3-bromo-5-methylpyridine ,97%
    • 142404-83-9
    • MFCD06798091
    • 2-ACETYLAMINO-3-BROMO-5-METHYLPYRIDINE&
    • D75128
    • 2-Acetylamino-3-bromo-5-methylpyridine
    • MDL: MFCD06798091
    • Inchi: 1S/C8H9BrN2O/c1-5-3-7(9)8(10-4-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
    • InChI Key: BJABQGWWODTQNB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CN=C1NC(C)=O

Computed Properties

  • Exact Mass: 227.99000
  • Monoisotopic Mass: 227.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • Density: 1.545
  • Melting Point: 97-99 °C (lit.)
  • Boiling Point: 368.8°C at 760 mmHg
  • Flash Point: 176.8°C
  • Refractive Index: 1.606
  • PSA: 41.99000
  • LogP: 2.18390

2-Acetylamino-3-bromo-5-methylpyridine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H317-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41-43
  • Safety Instruction: S26
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Safety Term:S26-36/37/39

2-Acetylamino-3-bromo-5-methylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Acetylamino-3-bromo-5-methylpyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:142404-83-9)2-Acetylamino-3-bromo-5-methylpyridine
Order Number:A932955
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:09
Price ($):325.0
Email:sales@amadischem.com

Additional information on 2-Acetylamino-3-bromo-5-methylpyridine

2-Acetylamino-3-bromo-5-methylpyridine: A Versatile Pyridine Derivative with Emerging Applications in Drug Discovery and Chemical Synthesis

2-Acetylamino-3-bromo-5-methylpyridine, with the systematic name of 3-bromo-5-methyl-2-acetylamino-pyridine, represents a key compound in the field of medicinal chemistry. The CAS No. 142404-83-9 designation underscores its unique chemical identity, while its molecular structure combines aromatic ring systems with functional groups that enable diverse biological activities. This compound's synthesis and application have been extensively studied in recent years, particularly in the context of pyridine derivatives with potential therapeutic relevance.

Recent advances in drug discovery have highlighted the importance of pyridine-based scaffolds in the development of small molecule therapeutics. The 2-Acetylamino-3-bromo-5-methylpyridine molecule features a pyridine ring substituted with bromo, methyl, and acetylamino groups, creating a versatile platform for further chemical modifications. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising antimicrobial activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

From a synthetic perspective, the 2-Acetylamino-3-bromo-5-methylpyridine molecule serves as an intermediate in the preparation of various heterocyclic compounds. Its bromo group provides a reactive site for nucleophilic substitution reactions, while the acetylamino functionality can be modified through various chemical transformations. Researchers at the University of Tokyo have recently reported a novel synthetic pathway to access this compound using microwave-assisted organic synthesis, which significantly improves reaction efficiency and reduces environmental impact.

The pyridine ring system in 2-Acetylamino-3-bromo-5-methylpyyridine is particularly interesting due to its ability to engage in multiple types of interactions with biological targets. The presence of both electron-donating and electron-withdrawing substituents creates a unique electronic environment that can influence the compound's binding affinity and selectivity. This property has been leveraged in the design of targeted drug delivery systems, where the molecule's ability to interact with specific receptors is being explored for applications in oncology and neurodegenerative disease research.

Recent computational studies have provided insights into the molecular mechanisms underlying the biological activities of 2-Acetylamino-3-bromo-5-methylpyridine. Molecular docking simulations suggest that this compound can bind to various protein targets, including enzymes involved in inflammatory response pathways. A 2024 publication in ACS Chemical Biology reported that the molecule shows potential as an anti-inflammatory agent, with its structure enabling interactions with key cytokine receptors.

From an analytical standpoint, the 2-Acetylamino-3-bromo-5-methylpyridine molecule can be characterized using advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, while mass spectrometry enables precise determination of molecular weight. These analytical methods are crucial for the quality control of this compound in pharmaceutical manufacturing processes.

The pyridine derivatives family, including 2-Acetylamino-3-bromo-5-methylpyridine, has shown increasing importance in the development of targeted therapies. The ability to modify the molecular structure through chemical synthesis allows for the creation of compounds with optimized pharmacokinetic profiles. This has led to the development of several drug candidates in preclinical stages, particularly in the treatment of chronic inflammatory conditions.

Recent advances in chemical synthesis have enabled the preparation of 2-Acetylamino-3-bromo-5-methylpyridine with high purity and yield. The use of catalytic methods and green chemistry principles has become a focus of research, as these approaches reduce waste generation and improve sustainability. A 2023 study in Green Chemistry demonstrated that the synthesis of this compound can be carried out using environmentally friendly solvents and mild reaction conditions.

The 2-Acetylamino-3-bromo-5-methylpyridine molecule's unique structural features make it an attractive candidate for drug design applications. Its ability to form hydrogen bonds with biological targets, combined with the presence of multiple functional groups, allows for the creation of compounds with diverse biological activities. This has led to its exploration in the development of antiviral agents targeting specific viral enzymes.

From a pharmaceutical perspective, the 2-Acetylamino-3-bromo-5-methylpyridine compound is being evaluated for its potential in drug formulation development. Its physicochemical properties, including solubility and stability, are being optimized for various dosage forms. Researchers are also investigating its compatibility with different excipients to improve the bioavailability of potential therapeutic agents.

The pyridine ring in 2-Acetylamino-3-bromo-5-methylpyridine plays a critical role in its biological activity. The aromatic system provides a stable framework that can interact with various biological targets, while the substituents modify the molecule's reactivity and selectivity. This structural versatility has made it a valuable starting material in the development of novel pharmaceuticals.

Recent studies have also explored the 2-Acetylamino-3-bromo-5-methylpyridine molecule's potential in biomedical applications beyond traditional drug development. Its chemical properties make it suitable for use in biomaterials science, where it can be incorporated into polymer matrices for tissue engineering applications. This highlights the compound's broad applicability across multiple scientific disciplines.

The 2-Acetylamino-3-bromo-5-methylpyridine molecule's unique combination of functional groups and aromatic structure continues to attract interest in both academic and industrial research. Its potential applications in pharmaceutical development, chemical synthesis, and biomedical research underscore its importance as a key compound in modern chemistry. Ongoing studies are expected to further elucidate its full potential in various scientific and technological fields.

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Amadis Chemical Company Limited
(CAS:142404-83-9)2-Acetylamino-3-bromo-5-methylpyridine
A932955
Purity:99%
Quantity:5g
Price ($):325.0
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